molecular formula C21H19FN6O2 B2640004 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892473-91-5

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No. B2640004
CAS RN: 892473-91-5
M. Wt: 406.421
InChI Key: NKDPKAFVGGVKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Synthesis and Structural Characterization

The compound 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide, related to triazolopyrimidine derivatives, has been a subject of study due to its structural complexity and potential biological applications. For instance, studies have reported on the synthesis of new 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidine derivatives involving nucleophilic replacement with hydrazides leading to tricyclic compounds with potential pharmacological properties (Biagi et al., 2002). Additionally, compounds structurally related to triazolopyrimidines have been synthesized and characterized using spectroscopic techniques, reinforcing the relevance of detailed structural analysis in understanding the chemical properties of such compounds (Lahmidi et al., 2019).

Biological Interactions and Applications

2. Interaction with Biological Receptors

Research has explored the affinity of triazolopyrimidine derivatives towards biological receptors, such as adenosine receptors. Specific amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have shown high affinity and selectivity for A1 adenosine receptors, indicating potential for therapeutic applications (Betti et al., 1999). This showcases the compound's potential interaction with biological systems and its relevance in the design of bioactive molecules.

Anticonvulsant and Antidepressant Applications

3. Anticonvulsant and Antidepressant Properties

Compounds within the same family have been evaluated for their anticonvulsant and antidepressant activities, revealing significant pharmacological potential. A study highlighted pyrido[2,3-d]pyrimidine derivatives as promising anticonvulsants and antidepressants, with specific compounds showing efficacy exceeding that of reference drugs (Zhang et al., 2016). This suggests that derivatives of triazolopyrimidines, including the compound , may hold significant value in pharmaceutical research and development.

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c22-17-9-5-4-8-16(17)12-28-20-19(25-26-28)21(30)27(14-24-20)13-18(29)23-11-10-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDPKAFVGGVKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.